N-(3-bromophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
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Overview
Description
N-(3-bromophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a bioactive molecule with drug-like properties. It is part of the ChEMBL database, which is a manually curated collection of bioactive molecules used in drug discovery . This compound has a molecular formula of C22H17BrN6O2 and a molecular weight of 477.322.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information and may not be publicly available. general synthetic methods for similar compounds often involve:
Formation of the core structure: This may involve cyclization reactions or coupling reactions using reagents such as palladium catalysts.
Functional group modifications: Introduction of specific functional groups through reactions like halogenation, nitration, or amination.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification techniques. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-bromophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study chemical reactions and mechanisms.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets, such as proteins or nucleic acids. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-bromophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can be compared with other similar compounds in terms of its structure, reactivity, and applications. Some similar compounds include:
Chembl1234567: Another bioactive molecule with similar functional groups.
Chembl2345678: A compound with comparable molecular weight and reactivity.
Chembl3456789: A molecule with analogous applications in drug discovery.
This compound is unique due to its specific combination of functional groups and its particular bioactivity profile, which makes it a valuable tool in various research fields.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O2/c1-14-5-7-15(8-6-14)18-12-19-21-26-29(22(31)27(21)9-10-28(19)25-18)13-20(30)24-17-4-2-3-16(23)11-17/h2-12H,13H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIRGBCOFXXLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=CC=C5)Br)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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